![molecular formula C10H8BrFN2O2 B2510925 Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate CAS No. 1528623-85-9](/img/structure/B2510925.png)
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives . It has a molecular weight of 287.09 .
Synthesis Analysis
The synthesis of substituted imidazoles, such as Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazole derivatives, including the compound , have shown promising antimicrobial activity. Researchers explore their potential as antibacterial, antifungal, and antiviral agents .
- For instance, Nandha et al. synthesized a related compound (2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole) and evaluated its anti-tubercular activity against Mycobacterium tuberculosis .
Antimicrobial Agents
Mechanism of Action
Target of Action
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could potentially explain the wide range of biological activities exhibited by Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate.
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that ethyl 5-bromo-6-fluoro-1h-benzimidazole-2-carboxylate could potentially have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEUIRFOQOFHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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